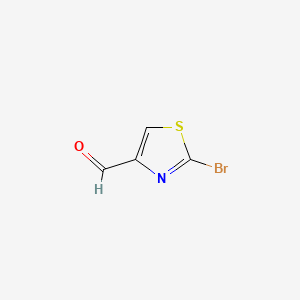![molecular formula C7H13N B1287972 2-Azaspiro[3.4]octane CAS No. 665-41-8](/img/structure/B1287972.png)
2-Azaspiro[3.4]octane
Overview
Description
2-Azaspiro[3.4]octane is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Drug Discovery
Novel Synthesis Techniques
New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized using robust and step-economic routes. These spirocycles are designed as novel, multifunctional, and structurally diverse modules for drug discovery. Enantioselective approaches to these spirocycles are also explored (Li, Rogers-Evans, & Carreira, 2013).
Facile Synthesis Approaches
An annulation strategy has been developed for the synthesis of 2-azaspiro[3.4]octane, involving three successful routes. These methods utilize readily available starting materials and conventional chemical transformations (Ramesh, Balakumar, Rizzo, & Zhang, 2019).
Structural and Conformational Analysis
- NMR Spectroscopy Analysis: Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been conducted using NMR spectroscopy. This study focuses on the relative configuration and preferred conformations of these compounds (Montalvo-González & Ariza-Castolo, 2012).
Chemical Transformations and Reactions
- Electrophilic Amination: Research on the reactions of 1-oxa-2-azaspiro[2.5]octane with various acids and C-H acids has been conducted. This includes the study of stabilization reactions and the formation of geminal diamino acid derivatives (Andreae, Schmitz, Wulf, & Schulz, 1992).
Synthesis of Novel Ring Systems
Optically Active Systems
The first syntheses of optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, including a racemic system, have been achieved using a tandem aldol-lactonization reaction (Papillon & Taylor, 2000).
Unique Rearrangements
A unique rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been described, giving access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, which can be synthesized from readily available reagents (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).
Applications in Drug Discovery
- Asymmetric Synthesis for Drug Motifs: Diastereoselective addition methods have been reported for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which are important motifs in modern drug discovery. This methodology is also applicable to the synthesis of 1-substituted this compound (Reddy et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7(3-1)5-8-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNDWZOXFDKLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592692 | |
| Record name | 2-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
665-41-8 | |
| Record name | 2-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key differences between the three synthetic approaches for 2-Azaspiro[3.4]octane described in the research?
A1: The three approaches differ in their strategy for building the bicyclic structure of this compound [].
Q2: What are the advantages and disadvantages of the different synthetic routes for this compound?
A2: Each approach presents its own set of advantages and limitations []:
Q3: The second paper focuses on 2-azaspiro[3.3]heptanes. How does this research relate to the synthesis of this compound?
A3: While the second paper centers on the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, it highlights the adaptability of the methodology []. The authors state that this approach can be extended to synthesize other spirocyclic compounds, including 1-substituted 2-azaspiro[3.4]octanes and 1-substituted 2-azaspiro[3.5]nonanes. This suggests that the diastereoselective addition of cyclic carboxylate anions to imines could be a viable strategy for synthesizing a range of spirocyclic compounds with varying ring sizes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






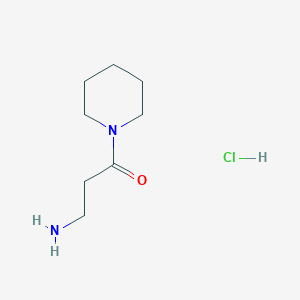
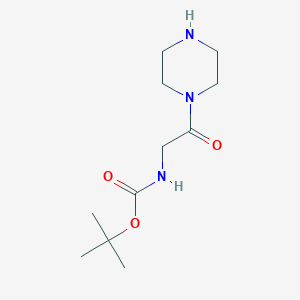
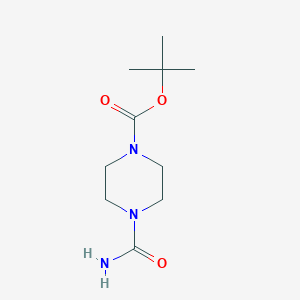
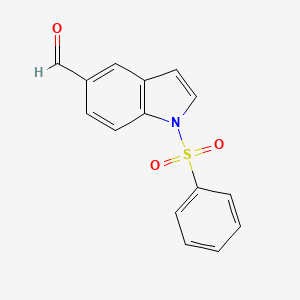
![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)
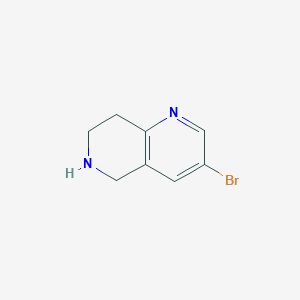
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)
